molecular formula C11H17BO3 B6308041 4,5-Dimethyl-2-isopropoxyphenylboronic acid CAS No. 2121514-40-5

4,5-Dimethyl-2-isopropoxyphenylboronic acid

Cat. No.: B6308041
CAS No.: 2121514-40-5
M. Wt: 208.06 g/mol
InChI Key: RMQBMQUHPUPYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-isopropoxyphenylboronic acid is an organoboron compound with the molecular formula C11H17BO3 and a molecular weight of 208.07 g/mol . This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two methyl groups and an isopropoxy group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-isopropoxyphenylboronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 4,5-dimethyl-2-isopropoxyphenyl bromide using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), in a suitable solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-isopropoxyphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF).

    Oxidation: Hydrogen peroxide, sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Reduction: Borane or boronate ester derivatives.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-isopropoxyphenylboronic acid primarily involves its role as a boronic acid reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form a new carbon-carbon bond, resulting in the desired coupling product . The molecular targets and pathways involved in this process include the palladium catalyst and the aryl or vinyl halide substrate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-isopropoxyphenylboronic acid is unique due to the specific positioning of its substituents, which can influence its reactivity and selectivity in chemical reactions. The presence of both methyl and isopropoxy groups on the phenyl ring can enhance its stability and solubility, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(4,5-dimethyl-2-propan-2-yloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3/c1-7(2)15-11-6-9(4)8(3)5-10(11)12(13)14/h5-7,13-14H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBMQUHPUPYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1OC(C)C)C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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